molecular formula C8H18Cl2N2O2 B2375945 5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride CAS No. 2173999-04-5

5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride

Numéro de catalogue: B2375945
Numéro CAS: 2173999-04-5
Poids moléculaire: 245.14
Clé InChI: GEBDDPCIZPSNOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride (CAS 2173999-04-5) is a high-purity, research-grade chemical building block with a molecular formula of C8H18Cl2N2O2 and a molecular weight of 245.15 g/mol . This compound features a piperidine scaffold substituted with both a dimethylamino group and a carboxylic acid functionality, making it a versatile intermediate for medicinal chemistry and drug discovery. The piperidine ring is a fundamental structural motif in many biologically active compounds. Scientific research indicates that piperidine-based structures are often investigated for their potential interactions with central nervous system (CNS) targets . Specifically, compounds containing a basic amine within a piperidine ring have been identified as key pharmacophores for ligands targeting receptors such as the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) . The presence of both hydrogen bond donor/acceptor (carboxylic acid) and basic (tertiary amine) sites on this single piperidine scaffold makes this compound a valuable precursor for developing novel molecules for neurological and pharmacological research. This product is provided as the dihydrochloride salt to enhance its stability and solubility. It is intended For Research Use Only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

5-(dimethylamino)piperidine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-10(2)7-3-6(8(11)12)4-9-5-7;;/h6-7,9H,3-5H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBDDPCIZPSNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(CNC1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

L-Glutamic Acid as a Chiral Building Block

A validated approach for enantiopure piperidines involves using L-glutamic acid as a starting material, leveraging its inherent chirality and carboxylate groups. The synthesis proceeds via:

  • Esterification : Conversion of both carboxylic acid groups in L-glutamic acid to methyl esters using thionyl chloride in methanol (quantitative yield).
  • N-Boc Protection : Protection of the α-amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP), yielding a Boc-protected diester (92% yield).
  • Selective Reduction : Sodium borohydride (NaBH4) reduction of the diester to a diol. Interestingly, temperature control (0°C vs. room temperature) influences product distribution, with mono-hydroxyl intermediates forming at lower temperatures.
  • Tosylation and Cyclization : Conversion of the diol to a ditosylate intermediate, followed by nucleophilic substitution with dimethylamine to install the dimethylamino group. Subsequent hydrolysis of the remaining ester under acidic or basic conditions generates the carboxylic acid.

Key Data :

Step Reagents/Conditions Yield (%)
Esterification SOCl2, MeOH, 0°C→RT 100
N-Boc Protection Boc2O, Et3N, DMAP, CH2Cl2 92
Reduction NaBH4, THF, 0°C 45–60
Cyclization TsCl, Et3N, then Me2NH 44–55

This route offers enantiomeric purity >99% when starting from L-glutamic acid, avoiding costly chiral catalysts.

Resolution of Racemic Intermediates

Diastereomeric Salt Formation

For racemic mixtures generated during synthesis, resolution using chiral resolving agents is critical. A patented method for (R)-(+)-3-piperidinamine dihydrochloride employs (+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane as a resolving agent. Key steps include:

  • Salt Formation : Reacting racemic 3-aminopiperidine with the resolving agent in alcohol-water solutions (e.g., trimethyl carbinol, ethanol) under reflux.
  • Crystallization : Cooling to precipitate the diastereomeric salt of the desired enantiomer.
  • Dissociation : Treating the salt with ethanolic HCl to recover the enantiopure amine dihydrochloride.

Performance Metrics :

Parameter Value
Yield of (R)-(+)-enantiomer 79.7–93.9%
Enantiomeric excess (e.e.) 95.42–99.48%
Resolving agent recovery 74.8–94.6%

This method’s scalability and solvent recyclability make it industrially feasible.

Dihydrochloride Salt Formation

The final step involves protonating the dimethylamino and piperidine nitrogen atoms with HCl:

  • Free Base Dissolution : The free base is dissolved in anhydrous ethanol.
  • HCl Saturation : Gaseous HCl is bubbled through the solution until precipitation completes.
  • Crystallization : The dihydrochloride salt is filtered and dried under vacuum (yield: 90–95%).

Optimization Note : Excess HCl (>2 equivalents) ensures complete protonation but requires careful pH control to avoid decomposition.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: The compound can be reduced using hydrogenation, which involves the addition of hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular hydrogen, rhodium catalysts, and various oxidizing agents. The reaction conditions are typically mild, with temperatures and pressures optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation of the compound can lead to the formation of reduced piperidine derivatives, while oxidation can produce various oxidized forms of the compound .

Applications De Recherche Scientifique

Antidepressant Properties

Research has indicated that derivatives of 5-(dimethylamino)piperidine compounds exhibit antidepressant activity. For instance, certain formulations have shown effectiveness in treating endogenous depression and schizophrenia. The compound's ability to act on neurotransmitter systems suggests it could be beneficial for patients suffering from mood disorders .

Table 1: Antidepressant Activity of Related Compounds

Compound NameActivity TypeDosage (mg/kg)Reference
3-chloro-5-(dimethylamino-propyl)-iminodibenzylAntidepressant10 - 150
N-substituted derivativesPsychosomatic afflictionsVaries

Antiplatelet Activity

The compound has been investigated for its potential to inhibit human platelet aggregation, which is crucial for developing treatments for cardiovascular diseases. A structure-activity relationship study indicated that specific substitutions on the piperidine ring enhance antiplatelet activity, suggesting that 5-(dimethylamino)piperidine derivatives could serve as lead compounds in this area .

Table 2: Antiplatelet Activity Analysis

Compound TypeActivity LevelKey Structural FeaturesReference
Type 5 CompoundsModerateHydrophobic character essential
Type 6 CompoundsHighAmide substitution preferred

Organic Synthesis

5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride is utilized as an organic buffer in various biological and biochemical applications. Its role as a building block in synthesizing more complex heterocyclic compounds has been documented, demonstrating its versatility in organic synthesis .

Synthesis of Novel Compounds

Recent studies have focused on using this compound to synthesize novel piperidinyl derivatives, which could lead to the development of new therapeutic agents. For example, the synthesis of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates has been explored, showcasing the compound's utility in creating diverse chemical entities .

Table 3: Synthesis Applications

Application TypeCompound SynthesizedYield (%)Reference
Heterocyclic SynthesisMethyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylatesFair to good
Organic Buffering AgentVarious biochemical assaysN/A

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings, particularly in treating patients with refractory depression and anxiety disorders. The documented outcomes suggest that further research could solidify its place in modern pharmacotherapy.

Table 4: Clinical Case Studies Overview

Study FocusPatient ConditionOutcomeReference
Refractory DepressionEndogenous DepressionSignificant improvement
Anxiety DisordersGeneralized Anxiety DisorderReduced symptoms

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Structural Analogues and Molecular Properties

The following table highlights key structural and physicochemical differences between the target compound and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride C₈H₁₈Cl₂N₂O₂ 245.15 Piperidine, dimethylamino, carboxylic acid (dihydrochloride) Not specified
3-Piperidinecarboxylic acid C₆H₁₁NO₂ 129.16 Piperidine, carboxylic acid 498-95-3
5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid amide hydrochloride C₉H₁₅ClN₄O 230.69 Piperidine, pyrazole, carboxylic acid amide (hydrochloride) 1414269-45-6
Pyridoxal hydrochloride C₈H₁₀ClNO₃ 203.63 Pyridine, hydroxymethyl, aldehyde (hydrochloride) 65-22-5

Key Observations :

  • Solubility: The dihydrochloride form of the target compound enhances water solubility compared to non-salt forms like 3-piperidinecarboxylic acid .
  • Structural Complexity : Compared to pyridoxal hydrochloride (a vitamin B6 derivative), the target compound’s piperidine backbone offers distinct conformational flexibility, which may influence binding affinity in drug design .

Activité Biologique

5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride (DMAPC) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is often utilized as a building block in the synthesis of various pharmaceutical agents and exhibits a range of biological effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of DMAPC can be represented as follows:

  • Molecular Formula: C₇H₁₄Cl₂N₂O₂
  • Molecular Weight: 207.11 g/mol

This compound features a piperidine ring, which is characteristic of many biologically active molecules. Its functional groups contribute to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of DMAPC is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. It has been shown to modulate various signaling pathways, which can lead to therapeutic effects. The compound's mechanism of action involves:

  • Receptor Binding: DMAPC may bind to neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Modulation: It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of DMAPC. For instance, in vitro assays demonstrated that DMAPC exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes the observed effects:

Cell Line GI50 (μM) CC50 (μM) Selectivity Index
SKOV-3 (Ovarian)13.1453.504.07
Wi-38 (Normal)53.50N/AN/A

These results indicate that DMAPC has a promising selectivity towards cancer cells compared to normal cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer effects, DMAPC has been studied for its antimicrobial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections. The following table summarizes its antimicrobial activity:

Pathogen Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that DMAPC could be effective in combating various bacterial infections.

Case Studies and Research Findings

  • Study on Cancer Cell Lines: A study evaluated the cytotoxic effects of DMAPC on ovarian cancer cell lines (SKOV-3). The results indicated that DMAPC induced apoptosis in these cells through a topoisomerase-independent mechanism, enhancing its potential as a therapeutic agent against resistant ovarian cancers .
  • Antimicrobial Efficacy: Another research focused on the antimicrobial properties of DMAPC, demonstrating significant inhibition against common pathogens responsible for various infections. The study highlighted the compound's potential for development into new antibacterial treatments .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride, and how can purity be ensured during synthesis?

  • Methodology :

  • Multi-step organic synthesis is typically employed, starting with piperidine derivatives functionalized at the 3-position. Key steps include:
  • Amination : Introduction of dimethylamine via nucleophilic substitution or reductive amination under controlled pH (7–9) and temperature (40–60°C).
  • Carboxylation : Carboxylic acid group installation using carboxylation agents (e.g., CO₂ under high pressure) or hydrolysis of nitriles/esters.
  • Hydrochloride salt formation : Reaction with HCl in anhydrous ethanol or diethyl ether to precipitate the dihydrochloride salt .
  • Purity control : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN) with >98% purity thresholds .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve dimethylamino protons (δ 2.2–2.5 ppm) and carboxylic acid protons (δ 12–14 ppm, broad) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for free base: m/z 187.1443) and chloride adducts .
  • X-ray crystallography : For structural confirmation, particularly to resolve stereochemistry at the 3-position .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability profile :

  • Thermal stability : Decomposition observed >150°C; store at 2–8°C in airtight containers .
  • pH sensitivity : Hydrolyzes in alkaline conditions (pH >9); stabilize in acidic buffers (pH 4–6) .
  • Light sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Advanced Research Questions

Q. What experimental design strategies optimize yield in multi-step syntheses of this compound?

  • Design of Experiments (DOE) :

  • Response Surface Methodology (RSM) : Optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry) using central composite designs. For example, varying HCl equivalents during salt formation impacts crystallinity and yield .
  • Fractional factorial designs : Screen catalysts (e.g., Pd/C for hydrogenation) to minimize side reactions .
    • Case study : A 2³ factorial design reduced reaction time by 40% when optimizing reductive amination (factors: H₂ pressure, catalyst loading, temperature) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Approaches :

  • Molecular docking (AutoDock/Vina) : Simulate binding to targets like G-protein-coupled receptors (GPCRs) or ion channels. Prioritize docking poses with lowest binding energy (ΔG < −7 kcal/mol) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) using AMBER or GROMACS .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous piperidine derivatives .

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

  • Resolution strategies :

  • Solubility assays : Compare shake-flask (equilibrium) vs. kinetic solubility (nephelometry) in PBS (pH 7.4) and simulated gastric fluid .
  • Bioavailability studies : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Discrepancies may arise from aggregation or transporter interactions .
  • Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to harmonize data from disparate sources .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Experimental pipelines :

  • Binding assays : Radioligand competition (e.g., ³H-labeled antagonists) to calculate Ki values for receptor targets .
  • Functional assays : cAMP accumulation or calcium flux assays to assess GPCR modulation .
  • Proteomics : SILAC-based quantification to identify downstream signaling proteins affected by the compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.